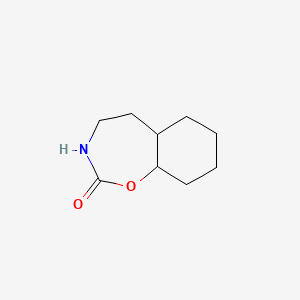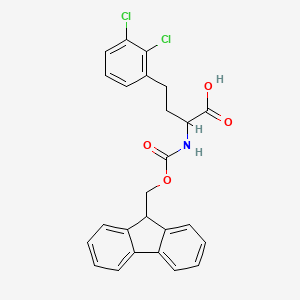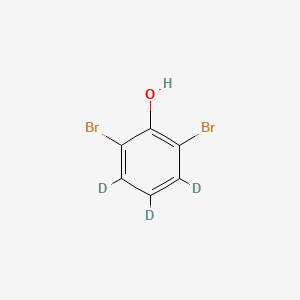
rac-(1R,2R)-1-azido-2-iodocycloheptane, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R)-1-azido-2-iodocycloheptane, trans is a chemical compound that features both azido and iodo functional groups attached to a cycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-1-azido-2-iodocycloheptane, trans typically involves the azidation and iodination of a cycloheptane precursor. One common method includes the following steps:
Starting Material: The synthesis begins with a cycloheptane derivative that has suitable leaving groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as ensuring safety protocols due to the reactive nature of azido and iodo groups.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-1-azido-2-iodocycloheptane, trans can undergo various chemical reactions, including:
Substitution Reactions: The azido and iodo groups can be substituted by other nucleophiles or electrophiles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of new functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the azido or iodo groups.
Reduction: Reducing agents like LiAlH₄ or hydrogen gas (H₂) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group yields an amine, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
rac-(1R,2R)-1-azido-2-iodocycloheptane, trans has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which rac-(1R,2R)-1-azido-2-iodocycloheptane, trans exerts its effects depends on the specific application In bioconjugation, the azido group can participate in click chemistry reactions, forming stable triazole linkages
Comparison with Similar Compounds
Similar Compounds
rac-(1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid, trans: Another compound with a cycloalkane ring and functional groups.
rac-(1R,2R)-2-(fluoromethyl)cyclobutane-1-carboxylic acid, trans: Features a cyclobutane ring with fluorine and carboxylic acid groups.
Uniqueness
rac-(1R,2R)-1-azido-2-iodocycloheptane, trans is unique due to the presence of both azido and iodo groups on a cycloheptane ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research.
Properties
Molecular Formula |
C7H12IN3 |
|---|---|
Molecular Weight |
265.09 g/mol |
IUPAC Name |
1-azido-2-iodocycloheptane |
InChI |
InChI=1S/C7H12IN3/c8-6-4-2-1-3-5-7(6)10-11-9/h6-7H,1-5H2 |
InChI Key |
FWEYNPZSYYGLGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)I)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-amino-4-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B12309132.png)
![7-(Hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B12309133.png)
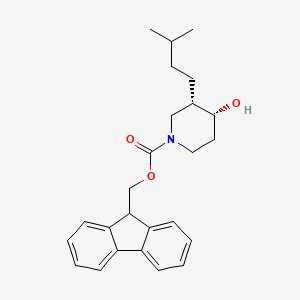
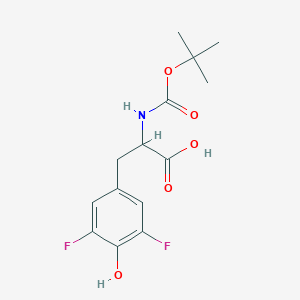
![2-[(Azetidin-3-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B12309150.png)
![2-Oxaspiro[5.5]undecan-5-amine](/img/structure/B12309151.png)

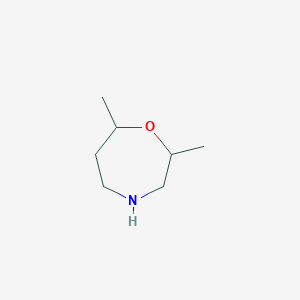
![(R)-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid](/img/structure/B12309172.png)

